molecular formula C8H16N2O B3231293 N,3-dimethyl-3-piperidinecarboxamide CAS No. 1316225-57-6

N,3-dimethyl-3-piperidinecarboxamide

Cat. No.: B3231293
CAS No.: 1316225-57-6
M. Wt: 156.23
InChI Key: QLWFXVDKQVJTGS-UHFFFAOYSA-N
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Description

N,3-dimethyl-3-piperidinecarboxamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboxamide group at the 3-position and two methyl groups at the nitrogen and 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-3-piperidinecarboxamide typically involves the reaction of piperidine with formic anhydride to form piperidine formic anhydride. This intermediate then reacts with dimethylamine in the presence of hydrogen chloride to yield this compound hydrochloride . The reaction conditions generally include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

    Quality Control: Analytical methods like HPLC or NMR spectroscopy are employed to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N,3-dimethyl-3-piperidinecarboxamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,3-dimethyl-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-dimethyl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact molecular targets and pathways involved vary based on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-piperidinecarboxamide
  • 3-ethyl-3-piperidinecarboxylic acid
  • Methyl 3-hydroxy-2-piperidinecarboxylate

Uniqueness

N,3-dimethyl-3-piperidinecarboxamide is unique due to the presence of both a carboxamide group and two methyl groups at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,3-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(7(11)9-2)4-3-5-10-6-8/h10H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFXVDKQVJTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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